Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC14665147
Molecular Formula: C12H9Cl2N3O4
Molecular Weight: 330.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9Cl2N3O4 |
|---|---|
| Molecular Weight | 330.12 g/mol |
| IUPAC Name | methyl 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3 |
| Standard InChI Key | YHWASFMXOOOGCG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is C₁₂H₉Cl₂N₃O₄, with a theoretical molecular weight of 330.12 g/mol. Its IUPAC name derives from the pyrazole core substituted at three positions:
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A 2,6-dichlorobenzyl group at N1,
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A nitro (-NO₂) group at C3,
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A methyl ester (-COOCH₃) at C5.
The 2,6-dichlorobenzyl moiety distinguishes this compound from its 2,4- and 3,4-dichloro analogs . Chlorine atoms at the 2- and 6-positions on the benzyl ring create a symmetrical substitution pattern, likely enhancing thermal stability and lipophilicity compared to asymmetrical isomers. This symmetry may also influence crystal packing and intermolecular interactions, potentially leading to distinct solid-state properties.
Hypothesized Physical Properties
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Boiling Point: Estimated at 490–510°C based on analogs like methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate (497°C) .
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Density: Predicted to be 1.55–1.65 g/cm³, aligning with dichlorobenzyl-containing pyrazoles .
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Solubility: Low aqueous solubility due to high lipophilicity (logP ≈ 2.8–3.2); soluble in polar aprotic solvents (e.g., DMSO, DMF).
Synthetic Routes and Optimization
While no published procedure explicitly details the synthesis of the 2,6-dichloro isomer, established methods for analogous compounds suggest a multi-step approach:
Step 1: Formation of the Pyrazole Core
Pyrazole rings are typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-dielectrophiles. For nitro-substituted pyrazoles, nitromalonaldehyde or nitroacetone derivatives may serve as precursors .
Step 2: N-Benzylation
The 2,6-dichlorobenzyl group is introduced via nucleophilic substitution. A common strategy involves reacting the pyrazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF.
Example Reaction Conditions:
Step 3: Esterification
The carboxyl group at C5 is esterified using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
Key Challenges
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Regioselectivity: Ensuring substitution at the correct pyrazole positions requires careful control of reaction conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical due to similar polarities of byproducts.
Biological Activity and Mechanism
Pyrazole derivatives exhibit diverse biological activities, often mediated by their nitro and halogenated benzyl groups. While no direct data exist for the 2,6-dichloro isomer, extrapolations from analogs suggest potential mechanisms:
Antimicrobial Activity
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Nitro groups undergo microbial nitroreductase-mediated reduction to reactive intermediates (e.g., nitro radicals), inducing oxidative stress.
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Dichlorobenzyl moieties enhance membrane permeability, potentiating activity against Gram-positive bacteria and fungi .
Comparative Analysis of Dichlorobenzyl Pyrazole Derivatives
Table 1 summarizes key differences between methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate and its analogs:
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